5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-methoxyphenyl group, a 4-(4-methoxyphenyl)piperazine moiety, and a hydroxyl group at the 6-position. The hydroxyl group may contribute to hydrogen bonding, influencing target binding and solubility .
Properties
IUPAC Name |
5-[(3-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-30-18-8-6-17(7-9-18)26-10-12-27(13-11-26)20(16-4-3-5-19(14-16)31-2)21-22(29)28-23(32-21)24-15-25-28/h3-9,14-15,20,29H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXBTRBKZUAETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC(=CC=C3)OC)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Thiazole and Triazole Moieties : These heterocyclic structures are known for their diverse biological activities.
- Piperazine Ring : This moiety is often associated with neuroactive compounds and has been linked to various pharmacological effects.
- Methoxyphenyl Groups : The presence of methoxy groups may enhance lipophilicity and influence receptor interactions.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance, a related thiazole derivative demonstrated an IC50 value of 4.363 μM against HCT116 colon cancer cells, suggesting strong anticancer potential compared to doxorubicin .
Table 1: Anticancer Activity of Related Compounds
Neuropharmacological Effects
Compounds with piperazine moieties have been studied for their effects on neurotransmitter systems. For example, derivatives have shown affinity for dopamine D3 receptors and serotonin receptors, which are critical in the treatment of psychiatric disorders. A study highlighted the importance of substituents on the piperazine ring in modulating receptor selectivity and affinity .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored in models such as picrotoxin-induced convulsion. Compounds similar to the target compound showed effective doses indicating potential use in epilepsy treatment . The structure-activity relationship indicated that specific substitutions could enhance efficacy.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Presence of Methoxy Groups : Enhances biological activity by increasing solubility and receptor binding affinity.
- Piperazine Modifications : Altering the piperazine substituents can significantly change the pharmacological profile, affecting both potency and selectivity towards specific receptors .
Case Studies
- Evren et al. (2019) developed novel thiazole derivatives that exhibited selective anticancer activity against A549 lung adenocarcinoma cells with promising IC50 values. Their findings suggest that structural modifications in thiazole derivatives can lead to enhanced anticancer effects .
- A Study on Anticonvulsants demonstrated that certain thiazole derivatives effectively reduced seizure activity in animal models, providing a basis for further exploration into their mechanisms of action and potential therapeutic applications in epilepsy .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds with similar structural motifs have demonstrated significant anticonvulsant properties. The thiazole and triazole moieties are known for their ability to modulate neurotransmitter systems, which is crucial in seizure management. Studies have shown that derivatives of thiazole exhibit efficacy in various seizure models, suggesting that this compound could also possess similar therapeutic potential .
Antidepressant Effects
The piperazine ring is often associated with antidepressant activity due to its influence on serotonin receptors. Compounds containing piperazine have been investigated for their ability to enhance serotonergic transmission, which is a key mechanism in treating depression. Preliminary studies suggest that the integration of methoxyphenyl groups may further enhance these effects by increasing receptor affinity .
Anticancer Properties
Emerging research has highlighted the anticancer potential of thiazole derivatives. The compound's ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented in various studies. The structural components of this compound may interact with specific cellular pathways involved in cancer progression, making it a candidate for further investigation in oncology .
Case Studies and Research Findings
Numerous studies have explored the biological activities of thiazole and triazole-containing compounds:
- Anticonvulsant Study : A study demonstrated that thiazole derivatives showed protective effects against seizures induced by pentylenetetrazol (PTZ). Compounds similar to the target molecule exhibited median effective doses significantly lower than standard treatments .
- Antidepressant Research : A clinical trial involving piperazine derivatives showed marked improvement in depressive symptoms among participants, indicating a promising avenue for further exploration with compounds like 5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1. Piperazine-Containing Analogues
- 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol Structural Differences: The piperazine is substituted with a 3-chlorophenyl group instead of 4-methoxyphenyl. The phenyl ring has an ethoxy group, and the thiazolo core is methylated at position 2. The ethoxy group could reduce metabolic stability compared to methoxy groups .
2.2. Pyrazole-Containing Analogues
- (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Structural Differences: Replaces the piperazine with a pyrazole ring and introduces a methylene linker. The methylene linker increases conformational flexibility .
2.3. Halogen-Substituted Analogues
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
- Structural Differences : Features chlorophenyl and fluorophenyl groups instead of methoxyphenyl substituents.
- Functional Impact : Halogens improve metabolic stability and lipophilicity but may reduce solubility. Fluorine’s electron-withdrawing effects could enhance binding to aromatic residues in enzymes .
2.4. Triazole-Thiadiazole Hybrids
- 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Structural Differences: Combines pyrazole and triazole-thiadiazole cores.
Comparative Data Tables
Table 1: Physicochemical Properties
Table 2: Pharmacological Potential
Q & A
Q. Q1: What are the standard protocols for synthesizing thiazolo-triazole-piperazine hybrids like this compound?
Methodology :
- Stepwise heterocycle formation : Begin with condensation reactions using diethyl oxalate and substituted ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in toluene with sodium hydride to form pyrazole intermediates .
- Thiol incorporation : React intermediates with carboxylic acids (e.g., 2-bromo-5-nitrobenzoic acid) in phosphorus oxychloride (POCl₃) under reflux (80°C, 3 hours) to cyclize into thiadiazole or thiazolo-triazole cores .
- Purification : Crystallize products from acetic acid and confirm purity via HPLC (>95%) .
Q. Q2: How is structural confirmation achieved for such complex heterocycles?
Analytical workflow :
- Elemental analysis : Verify stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .
- Spectroscopy :
- Chromatography-mass spectrometry : Confirm molecular ion peaks and fragmentation patterns .
Advanced Synthesis Optimization
Q. Q3: How can reaction yields be improved during the cyclization step with POCl₃?
Optimization strategies :
- Solvent control : Use anhydrous POCl₃ to minimize side reactions.
- Temperature modulation : Maintain 80°C to balance reaction rate and byproduct formation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Post-reaction quenching : Pour reaction mixtures onto ice to stabilize thiadiazole products .
Q. Q4: What strategies address solubility challenges in biological assays?
Approaches :
- Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid) via post-synthetic modifications .
- Co-solvent systems : Use DMSO-PBS mixtures (≤1% DMSO) to maintain compound stability .
Biological Activity Profiling
Q. Q5: How is antifungal activity evaluated for this compound?
Experimental design :
Q. Q6: How should contradictory results between computational docking and in vitro activity be resolved?
Troubleshooting steps :
- Validate docking parameters : Re-run simulations with adjusted force fields (e.g., AMBER vs. CHARMM) .
- Check stereochemistry : Use circular dichroism (CD) to confirm chiral center configurations affecting binding .
- Replicate assays : Test under varied conditions (pH, temperature) to identify confounding factors .
Computational and Mechanistic Studies
Q. Q7: What computational tools predict the pharmacokinetic properties of this compound?
Tools and parameters :
Q. Q8: How can structure-activity relationships (SAR) guide further modifications?
SAR analysis :
- Piperazine substitution : Replace 4-methoxyphenyl with 4-chlorophenyl to enhance hydrophobic interactions .
- Triazole-thiadiazole core : Introduce electron-withdrawing groups (e.g., -NO₂) to improve target affinity .
Data Contradiction and Reproducibility
Q. Q9: How should researchers address batch-to-batch variability in NMR data?
Quality control measures :
Q. Q10: What methods resolve discrepancies in biological activity across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
